molecular formula C9H12OS B2580524 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol CAS No. 851634-59-8

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Cat. No.: B2580524
CAS No.: 851634-59-8
M. Wt: 168.25
InChI Key: WTAPYBKGPRPQHV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is an organic compound with the molecular formula C9H12OS. It is a derivative of benzothiophene, characterized by a tetrahydrobenzothiophene ring structure with a methanol group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol typically involves the reduction of the corresponding ketone or aldehyde derivatives. One common method is the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-one using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is not well-documented. its derivatives, such as serotonin receptor antagonists, exert their effects by binding to specific receptors in the brain, thereby modulating neurotransmitter activity. The molecular targets and pathways involved in these actions are typically related to the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its derivatives are often explored for their biological activities and potential therapeutic uses .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPYBKGPRPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (400 mg, 2.2 mmol) in diethyl ether (10 mL) was added under nitrogen to lithium aluminium hydride (1M solution in tetrahydrofuran, 3 mL, 3 mmol) in diethyl ether (10 mL) dropwise over 5 minutes. The reaction was stirred at room temperature for 1.5 hours then quenched with saturated ammonium chloride solution. The products were extracted into diethyl ether (x3). The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give 4,5,6,7-tetrahydro-1-benzothien-3-ylmethanol (320 mg, 86%). 1H NMR (500 MHz, CDCl3) δ 6.99 (1H, s), 4.56 (2H, s), 2.76 (2H, t, J=5.5 Hz), 2.58 (2H, t, J=5.6 Hz), 1.86–1.79 (4H, m), 1.43 (1H, s).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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